2H-Pyrrolo[1,2-a]imidazol-5(3H)-one
Description
Significance of Fused Pyrrole-Imidazole Systems in Heterocyclic Chemistry
Fused pyrrole-imidazole systems are bicyclic heterocyclic compounds that feature a pyrrole (B145914) ring fused to an imidazole (B134444) ring. This fusion can result in various isomeric structures, each with unique electronic and steric properties. The presence of multiple nitrogen atoms in the fused ring system provides sites for hydrogen bonding and coordination with biological targets, making them attractive scaffolds in medicinal chemistry. nih.govijrti.org
The pyrrole nucleus itself is a key component of many natural products, including heme and chlorophyll, while the imidazole ring is famously found in the amino acid histidine. libretexts.org The combination of these two aromatic heterocycles in a fused system leads to novel chemical entities with diverse reactivity and potential applications. These systems are considered valuable synthetic building blocks in organic synthesis. researchgate.net
The electronic nature of these fused systems can be finely tuned through the introduction of various substituents, influencing their chemical reactivity and physical properties. This adaptability makes them versatile platforms for the development of new compounds with tailored characteristics.
Historical Context and Evolution of Pyrrolo[1,2-a]imidazole Research
Interest in pyrrolo[1,2-a]imidazole derivatives dates back several decades, with initial studies focusing on their fundamental synthesis and characterization. researchgate.net Early research laid the groundwork for understanding the reactivity of this heterocyclic system and established foundational synthetic methodologies.
Over the years, the field has evolved significantly, driven by the discovery of interesting biological activities and the development of more sophisticated synthetic techniques. researchgate.net The advent of modern analytical methods, such as high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the unambiguous structure elucidation of complex pyrrolo[1,2-a]imidazole derivatives. nih.gov
More recent research has focused on the development of efficient and regioselective synthetic strategies to access a wider range of substituted pyrrolo[1,2-a]imidazoles. nih.govfrontiersin.org This includes the use of cascade reactions and multi-component reactions, which offer atom economy and reduce the number of synthetic steps required. nih.govfrontiersin.org
Structural Isomerism within Pyrrolo[1,2-a]imidazol-5(3H)-one Series
The 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one core structure (C6H6N2O) presents several possibilities for structural isomerism. nih.gov The position of the carbonyl group and the degree of saturation in the pyrrole ring can vary, leading to different isomers with distinct chemical properties.
For instance, the position of the carbonyl group can be at other positions of the imidazole ring, and the double bond in the pyrrole ring can be located at different positions. Furthermore, the introduction of substituents on either the pyrrole or imidazole ring dramatically increases the number of possible isomers.
The specific arrangement of atoms and functional groups in each isomer influences its reactivity, stability, and intermolecular interactions. For example, the location of a substituent can affect the acidity or basicity of the nitrogen atoms and the susceptibility of the rings to electrophilic or nucleophilic attack.
Current Research Trajectories Pertaining to this compound
Current research on this compound and its derivatives is multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their potential applications.
One major research direction is the design of efficient and stereoselective syntheses to access structurally diverse derivatives. This includes the use of transition-metal catalysis and organocatalysis to control the formation of specific isomers. nih.gov For example, a copper(II)/iodine(III) oxide dimerization of heterocyclic ketene (B1206846) aminals has been developed for the highly selective synthesis of functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones. bohrium.com
Another active area of investigation involves the synthesis of quaternary salts of pyrrolo[1,2-a]imidazoles. These compounds have shown interesting biological activities and are being explored for various applications. nih.govmdpi.com
Furthermore, researchers are exploring the fusion of the pyrrolo[1,2-a]imidazole scaffold with other heterocyclic systems to create novel polycyclic structures with unique photophysical properties. rsc.org The development of one-pot, multi-component reactions to construct complex pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives is a testament to the ongoing innovation in this field. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2 |
InChI Key |
LWGWTGOISMMQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 1,2 a Imidazol 5 3h One Scaffolds and Derivatives
Annulation Strategies for Pyrrole (B145914) and Imidazole (B134444) Ring Formation
The construction of the fused pyrrole and imidazole ring system is central to the synthesis of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one. Annulation strategies involve the systematic formation of one ring onto an existing ring structure.
Cyclocondensation Protocols
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrrolo[1,2-a]imidazolone scaffold. These methods typically involve the reaction of two or more molecules to form the bicyclic system with the elimination of a small molecule like water or an alcohol.
A notable cyclocondensation approach involves the reaction of L-α-aminohydroxamic acids with 4-oxopentanoic acid. nih.gov This method provides a convenient route to 1-hydroxytetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-diones. nih.gov The reaction conditions can be optimized by the choice of solvent, with toluene (B28343) being effective for certain substrates and a sequential heating process in isopropanol (B130326) and then toluene being optimal for others. nih.gov Another example is the cyclocondensation of 2-methoxypyrroline (B2812361) with aminoacetonitrile (B1212223) hydrochloride, which yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride. nih.gov
Furthermore, the condensation of aminopyrrolines with halocarbonyl compounds represents a method for forming the pyrrolo[1,2-a]imidazole scaffold, although it may not always result in high yields. nih.gov For instance, reacting 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones can produce 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov
A catalyst-free approach for the regioselective synthesis of pyrrolo[1,2-a]imidazoles has been developed through the cyclic–condensation reactions of heterocyclic ketene (B1206846) aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives. rsc.orgduke.edu This method is advantageous due to its high regioselectivity and good yields. rsc.org
| Starting Materials | Reagents/Conditions | Product | Yield | Ref |
| L-α-aminohydroxamic acids, 4-oxopentanoic acid | Toluene or i-PrOH/Toluene, heat | 1-hydroxytetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-diones | - | nih.gov |
| 2-methoxypyrroline, aminoacetonitrile hydrochloride | i-PrOH, reflux | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride | - | nih.gov |
| 3,4-dihydro-2H-pyrrol-5-amine, 2-bromo ketones | EtOAc, room temperature | 3-substituted pyrrolo[1,2-a]imidazole hydrobromides | - | nih.gov |
| Heterocyclic ketene aminals, ethyl 3-benzoylacrylate/methyl acetylacrylate | Catalyst-free | Pyrrolo[1,2-a]imidazoles | Good | rsc.orgduke.edu |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy where a single molecule containing all the necessary functional groups undergoes cyclization to form the desired bicyclic ring system.
One such method involves the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using dehydrating agents like phosphorus oxybromide or phosphorus oxychloride to yield 2-halosubstituted pyrrolo[1,2-a]imidazoles. nih.gov The use of microwave irradiation can significantly improve the yield of this reaction. nih.gov Another example is the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate, which affords 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-а]imidazole. researchgate.net
A simple and effective method for the synthesis of certain pyrrolo[1,2-a]imidazoles is based on the intramolecular cyclization of specific ketones in the presence of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in acetonitrile (B52724) at room temperature. nih.gov This transformation proceeds through the formation of an N-acylimidazolium carbene intermediate. nih.gov
| Starting Material | Reagents/Conditions | Product | Yield | Ref |
| 2-(2-oxopyrrolidin-1-yl)-acetamide | POBr₃ or POCl₃ | 2-halosubstituted pyrrolo[1,2-a]imidazoles | - | nih.gov |
| 2-(2-oxopyrrolidin-1-yl)-acetamide | POBr₃, microwave | 2-bromopyrrolo[1,2-a]imidazole | 82% | nih.gov |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | - | 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-а]imidazole | 36% | researchgate.net |
| Ketones (e.g., 43a,b) | (Boc)₂O, MeCN, room temperature | Pyrrolo[1,2-a]-imidazoles (e.g., 44a,b) | - | nih.gov |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrrolo[1,2-a]imidazol-5(3H)-ones in a single step from three or more starting materials.
A notable example is the uncatalyzed reaction between 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum's acid, which selectively produces Knoevenagel–Michael adducts. beilstein-journals.org These adducts can then be converted into 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones. beilstein-journals.org The development of one-pot, three-component reactions has also led to the synthesis of various pyrrolo[1,2-a]quinoxalin-4-ones and pyrrolo[1,2-a]benzimidazoles. beilstein-journals.org
Furthermore, a three-component annulation reaction involving α-silylaryl triflates, Schiff bases, and alkynes has been developed for the synthesis of polysubstituted pyrroles, which are precursors to more complex heterocyclic systems. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref |
| 2-Amino-4-arylimidazoles | Aromatic aldehydes | Meldrum's acid | 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones | beilstein-journals.org |
| 1-Substituted benzimidazoles | Ethyl bromoacetate | Electron-deficient alkynes | Pyrrolo[1,2-a]quinoxalin-4-ones / Pyrrolo[1,2-a]benzimidazoles | beilstein-journals.org |
| α-Silylaryl triflates | Schiff bases | Alkynes | Polysubstituted pyrroles | nih.gov |
Domino Reaction Sequences
Domino reactions, also known as cascade reactions, involve a series of intramolecular reactions that occur sequentially in a single pot, often triggered by a single event. This strategy is highly efficient for building complex molecular architectures.
A novel protocol for the synthesis of functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones involves a cascade reaction initiated by the oxidative dimerization of heterocyclic ketene aminals (HKAs). bohrium.comacs.org This is followed by the cleavage of C–N and C–C bonds in the dimeric intermediates. bohrium.comacs.org
Another domino approach involves the reaction of 2-amino-4-arylimidazoles with carbonyl and methylene (B1212753) active compounds to form novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles. beilstein-journals.org For example, the three-component reaction of 2-amino-4-arylimidazoles, para-substituted benzaldehydes, and malononitrile (B47326) results in a mixture of pyrrolo[1,2-c]imidazol-6-carbonitriles and their azomethine derivatives. beilstein-journals.org
The synthesis of pyrroles through a domino reaction involving aryne formation, alkylation by Schiff bases, intramolecular proton transfer, 1,3-dipolar cycloaddition, and dehydrogenative aromatization has also been reported. nih.gov
| Starting Materials | Key Steps | Product | Ref |
| Heterocyclic ketene aminals (HKAs) | Oxidative dimerization, C-N and C-C bond cleavage | Functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones | bohrium.comacs.org |
| 2-Amino-4-arylimidazoles, benzaldehydes, malononitrile | Knoevenagel condensation, Michael addition, cyclization | Pyrrolo[1,2-c]imidazol-6-carbonitriles and derivatives | beilstein-journals.org |
| α-Silylaryl triflates, Schiff bases, alkynes | Aryne formation, 1,2-addition, proton transfer, cycloaddition, aromatization | Polysubstituted pyrroles | nih.gov |
Pyrolysis-Based Synthesis from Meldrum's Acid Derivatives
Flash vacuum pyrolysis (FVP) of derivatives of Meldrum's acid provides a unique and effective method for synthesizing the this compound scaffold. This high-temperature, gas-phase technique often leads to clean reactions and the formation of otherwise difficult-to-access compounds.
The general approach involves the reaction of Meldrum's acid with imidazole-carbaldehydes to form condensation products. rsc.org These precursors are then subjected to FVP to yield the target pyrrolo[1,2-a]imidazol-5-ones as air-sensitive yellow solids. rsc.org This method has been successfully applied to synthesize pyrrolo[1,2-a]imidazol-5-one and its isomers. rsc.orgrsc.org
The mechanism of these pyrolytic reactions is believed to proceed through the formation of ketene intermediates. researchgate.net For the pyrolysis of propenoate precursors, the mechanism involves a rate-determining E to Z isomerization of the alkene, followed by the elimination of an alcohol and subsequent electrocyclization to form the fused ring product. rsc.org
| Precursor | Pyrolysis Conditions | Product | Yield | Ref |
| Condensation product of Meldrum's acid and imidazole-carbaldehyde | Gas phase pyrolysis | This compound | - | rsc.org |
| Propenoate precursors (e.g., 18-20, 22, 23) | Flash vacuum pyrolysis | Pyrrolo[1,2-a]imidazol-5-one and derivatives | 32-90% | rsc.org |
| Meldrum's acid precursors (e.g., 11-13) | Flash vacuum pyrolysis | 1-Substituted and 1,3-disubstituted pyrrolo[1,2-c]imidazol-5-ones | Fair to excellent | rsc.org |
Regioselective Synthetic Pathways
Regioselectivity, the control of the orientation of bond formation, is a critical aspect in the synthesis of substituted this compound derivatives.
A concise and efficient method for the regioselective synthesis of pyrrolo[1,2-a]imidazoles has been developed using regioselective aza-ene additions and cyclic–condensation reactions of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate derivatives under catalyst-free conditions. rsc.orgduke.edu This approach offers high regioselectivity and good yields. rsc.org
Another strategy involves the Cu(II)/Iodine(III) oxide-mediated dimerization of heterocyclic ketene aminals, followed by a tandem TEMPO oxidation. This highly selective synthesis produces functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones. bohrium.com The reaction tolerates a wide range of substituents on the heterocyclic ketene aminals, leading to products in moderate to good yields. bohrium.com The regioselectivity is controlled through a proposed mechanism involving the oxidation of the substrate to a radical cation species, followed by a series of transformations including oxidative dimerization, ring opening, substitution, addition, and allyl oxidation. bohrium.com
| Reactants | Key Features | Product | Ref |
| Heterocyclic ketene aminals, ethyl 3-benzoylacrylate or methyl acetylacrylate | Catalyst-free, regioselective aza-ene addition and cyclocondensation | Regioselectively substituted pyrrolo[1,2-a]imidazoles | rsc.orgduke.edu |
| Heterocyclic ketene aminals | Cu(II)/Iodine(III) oxide, TEMPO, oxidative dimerization, tandem oxidation | Highly functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones | bohrium.com |
Aza-Ene Additions
Aza-ene additions have been employed as a concise and efficient method for the synthesis of pyrrolo[1,2-a]imidazoles under catalyst-free conditions. This approach involves the regioselective aza-ene addition of heterocyclic ketene aminals to electron-deficient alkenes. For instance, the reaction of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate derivatives proceeds with high regioselectivity and good yields, offering a straightforward work-up procedure. rsc.org This method highlights the utility of heterocyclic ketene aminals as versatile building blocks in the construction of fused heterocyclic systems. rsc.orgmdpi.com
Cyclic–Condensation Reactions with Heterocyclic Ketene Aminals
Cyclic-condensation reactions utilizing heterocyclic ketene aminals (HKAs) represent a robust strategy for constructing the this compound scaffold and related structures. rsc.orgmdpi.com HKAs are versatile synthons that can react with various electrophilic partners to afford a diverse range of fused heterocyclic compounds. mdpi.com
One notable example involves the reaction of HKAs with α,β-unsaturated carbonyl compounds. A highly efficient and convenient method for the synthesis of highly functionalized 3,7′-bisindole derivatives has been developed via a Michael addition and subsequent cyclic condensation reaction of HKAs with 2-(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione derivatives. This reaction proceeds in ethanol-based solvents at room temperature, providing an environmentally friendly route to novel bisindole structures in moderate to good yields. mdpi.com
Furthermore, a multi-component reaction for the synthesis of diverse spiro-imidazo pyridine-indene derivatives has been developed using HKAs generated from 1,1-bis(methylthio)-2-nitroethylene (B140038) and a diamine. researchgate.net These HKAs react with [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which is generated in situ from the self-condensation of 1,3-indandione. researchgate.net This reaction, promoted by malononitrile and catalyzed by p-toluenesulfonic acid in refluxing ethanol, demonstrates the versatility of HKAs in constructing complex, spiro-fused heterocyclic systems. researchgate.net The convenience of this one-pot operation and the straightforward isolation of products make it an attractive synthetic approach. researchgate.net
Table 1: Examples of Cyclic-Condensation Reactions with Heterocyclic Ketene Aminals
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Heterocyclic Ketene Aminals + 2-(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-diones | Highly functionalized 3,7′-bisindole derivatives | Michael addition followed by cyclic condensation; Room temperature; Ethanol solvent. | mdpi.com |
| Heterocyclic Ketene Aminals + [1,2′-biindenylidene]-1′,3,3′-trione (Bindone) | Spiro-imidazo pyridine-indene derivatives | Multi-component reaction; In situ generation of bindone; p-TSA catalyst. | researchgate.net |
| Heterocyclic Ketene Aminals + Ethyl 3-benzoylacrylate / Methyl acetylacrylate | Pyrrolo[1,2-a]imidazoles | Regioselective cyclic-condensation; Catalyst-free; Good yields. | rsc.org |
Transition Metal-Catalyzed and Catalyst-Free Approaches
Copper catalysts have emerged as cost-effective and versatile tools in organic synthesis, enabling a variety of challenging chemical transformations. beilstein-journals.org In the context of synthesizing pyrrolo[1,2-a]imidazolone derivatives, copper-catalyzed reactions have proven to be particularly effective.
A novel protocol for the synthesis of functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones (PIDOs) has been developed through a Cu(II)/Iodine(III) oxide-mediated oxidative dimerization of heterocyclic ketene aminals (HKAs). bohrium.comacs.org This cascade reaction, which occurs under reflux conditions, involves an impressive sequence of oxidative dimerization followed by the cleavage of C–N and C–C bonds in the dimeric HKA intermediate. bohrium.comacs.org The process is accompanied by the formation and cleavage of multiple bonds, leading to the construction of the bicyclic pyrrolidone-like products. bohrium.comacs.org The carbonyl oxygen in the final product is provided by TEMPO, which is a crucial aspect of this transformation. bohrium.com
Copper catalysts are also instrumental in C-H functionalization reactions, which are of great importance in the synthesis of N-heterocycles. nih.gov For instance, copper-catalyzed intramolecular C-H amidation of dioxazolones has been developed to produce δ-lactams with high yields and excellent enantioselectivities using a chiral BOX ligand. beilstein-journals.org While not directly yielding the this compound core, this methodology showcases the potential of copper catalysis for the stereoselective formation of cyclic amide structures.
Furthermore, copper-catalyzed [3+2] cycloaddition reactions of 2H-azirines with six-membered cyclic enols provide a route to various pyrrolo-fused scaffolds, such as pyrrolo[3,2-c]quinolones. mdpi.com This highlights the capability of copper catalysis to facilitate the construction of pyrrole rings fused to other heterocyclic systems. The search for environmentally benign synthetic methods has also led to the development of copper-catalyzed intramolecular cyclizations and cross-coupling/cyclization sequences to afford pyrrolo[1,2-c]quinazolines, which are structurally related to the target scaffold. researchgate.net
Metal-free synthetic strategies offer advantages in terms of cost, toxicity, and ease of product purification. A notable metal-free approach to related fused heterocyclic systems involves acid-catalyzed double cyclodehydration and aromatization. nih.govelsevierpure.comrsc.org
This modular approach has been successfully employed to synthesize polycyclic N-fused heteroaromatics, specifically benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.govelsevierpure.com The reaction involves the acid-catalyzed condensation of various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. nih.govelsevierpure.com This process leads to the formation of the complex heterocyclic system through a sequence of two cyclodehydration events followed by aromatization. nih.govelsevierpure.com The resulting compounds have been shown to possess unique optical properties, including deep blue emission in the aggregated and solid states. nih.govelsevierpure.com
Stereoselective and Enantioselective Synthetic Routes
The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives and their analogues is crucial for accessing chiral molecules with potential biological activity. scholaris.canih.gov While literature specifically detailing the enantioselective synthesis of the this compound core is limited, related systems have been synthesized with high stereocontrol.
A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts has been described, which proceeds through the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones, an isomer of the target scaffold. nih.gov This is followed by a POCl₃-induced salt formation. nih.gov This method provides access to annulated chiral imidazol(in)ium salts, which can serve as precursors to chiral organocatalysts or ligands in metal catalysis. scholaris.canih.gov
Furthermore, a highly modular and efficient approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent reaction. nih.gov This reaction, catalyzed by a chiral phosphoric acid, involves the condensation of 6-aryl-2-aminopyridines, aldehydes, and isocyanides to generate a wide array of imidazo[1,2-a]pyridine (B132010) atropoisomers with excellent yields and enantioselectivities. nih.gov Although this method produces a different heterocyclic core, the principles of asymmetric catalysis and stereocontrol are highly relevant for the development of enantioselective routes to this compound derivatives.
Table 2: Overview of Stereoselective Synthetic Approaches
| Method | Target Scaffold | Key Features | Reference |
|---|---|---|---|
| Diastereoselective/Enantioselective Lithiation | Pyrrolo[1,2-c]imidazol-3-ones | Two-step synthesis of NHC precatalysts; POCl₃-induced salt formation. | scholaris.canih.gov |
| Asymmetric Multicomponent Reaction | Axially Chiral Imidazo[1,2-a]pyridines | Chiral phosphoric acid catalyst; High yields and enantioselectivities. | nih.gov |
Synthesis of Hydrogenated and Partially Saturated Analogues
Partially and fully hydrogenated pyrrolo[1,2-a]imidazole heterocyclic systems are valuable synthetic building blocks and exhibit a wide spectrum of biological activity. nih.gov Depending on the degree of saturation, these analogues can be classified as dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles. nih.gov
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been synthesized and evaluated for their cognition-enhancing activity. nih.gov These bicyclic derivatives incorporate both the 2-pyrrolidinone (B116388) and 4-imidazolidinone nuclei. nih.gov The synthesis of these compounds has led to the discovery of potent antiamnestic agents. nih.gov
The synthesis of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be achieved through the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones. nih.gov These dihydro derivatives can be further alkylated to produce quaternary imidazolium (B1220033) salts. nih.gov
A one-pot industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-dione, also known as dimiracetam (B1670682), involves the condensation of ethyl 4-oxobutanoate (B1241810) with glycinamide (B1583983) hydrochloride. nih.gov Another convenient method for the synthesis of 1-hydroxytetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-diones is the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid. nih.gov
The annulation of a pyrrole ring to an imidazole ring can be achieved through the intramolecular cyclization of specific ketones. For example, the treatment of certain ketones with (Boc)₂O in acetonitrile at room temperature leads to the formation of pyrrolo[1,2-a]imidazoles. nih.gov Conversely, the annulation of an imidazole ring to a pyrrole ring can be accomplished by the condensation of aminopyrrolines with halocarbonyl compounds, although this method may result in lower yields. nih.gov
Table 3: Synthetic Routes to Hydrogenated and Partially Saturated Analogues
| Product Type | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones | Cyclization | 2-pyrrolidinone and 4-imidazolidinone precursors | nih.gov |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Condensation | 5-Methoxy-3,4-dihydro-2H-pyrrole + 2-Amino-1-arylethanones | nih.gov |
| Tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-dione (Dimiracetam) | Condensation | Ethyl 4-oxobutanoate + Glycinamide hydrochloride | nih.gov |
| 1-Hydroxytetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-diones | Cyclocondensation | L-α-Aminohydroxamic acids + 4-Oxopentanoic acid | nih.gov |
Dihydropyrrolo[1,2-a]imidazoles
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a common target in synthetic chemistry. Various methods have been developed for its construction.
One established approach involves the cyclization of 2-(2-oxopyrrolidin-1-yl)acetamide. This starting material can be treated with phosphoryl bromide or chloride to yield key cyclic haloimidazole intermediates. These intermediates can then undergo Suzuki cross-coupling reactions with various boronic acids using a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, in a mixture of acetonitrile and aqueous potassium carbonate to afford a range of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.gov
Another strategy begins with γ-lactams, which are O-methylated and subsequently reacted with aminoethyl diethyl acetal, followed by cyclization under acidic conditions to form the dihydropyrrolo[1,2-a]imidazole ring. researchgate.net Similarly, the cyclocondensation of 2-methoxypyrroline with α-amino ketone hydrochlorides has been utilized to build this heterocyclic system. researchgate.net
Microwave-assisted synthesis offers a solvent-free and efficient alternative. The direct condensation of aryl 1,2-diketones with L-proline and an excess of ammonium (B1175870) acetate (B1210297) under microwave irradiation for a short duration (e.g., 15 minutes) produces 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in moderate yields. researchgate.net
A patented method describes the synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate through the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) in acetonitrile. researchgate.net
Tetrahydropyrrolo[1,2-a]imidazoles
The synthesis of tetrahydropyrrolo[1,2-a]imidazoles involves various cyclization strategies, often resulting in specific isomers like the hexahydropyrrolo[1,2-a]imidazol-5-ones.
A notable method is a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine (B42938). This condensation efficiently produces hexahydropyrrolo[1,2-a]imidazol-5-ones. bohrium.com Another approach involves the cyclization of alk-4-ynals with α,ω-diaminoalkanes, such as 1,2-diaminoethane, in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide (B78521) (KOH) as a base. This reaction yields 5-(arylmethylidene)hexahydropyrrolo[1,2-a]imidazoles. mathnet.ru
More complex fused systems containing the tetrahydropyrroloimidazole core have also been synthesized. For instance, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been prepared and evaluated as potential tubulin polymerization inhibitors. rsc.org Furthermore, a stereoselective synthesis has been developed for tetrahydropyrido- and deazepano-pyrrolo[1,2-c]imidazolidines through the annulation of acylethynylpyrroles with cyclic imines. bohrium.com
Perhydropyrrolo[1,2-a]imidazoles
Fully saturated pyrrolo[1,2-a]imidazoles, also known as perhydropyrrolo[1,2-a]imidazoles, are of significant interest, partly due to the discovery of nootropic agents like dimiracetam within this class. researchgate.net
One synthetic route to these compounds involves the reaction of 1-alkynyl-1-chlorocyclopropanes with an excess of the lithium derivative of 1,2-diaminoethane. This process leads to the formation of 5-methylidenehexahydropyrrolo[1,2-a]imidazoles in yields ranging from 35% to 72%. bohrium.com
Additionally, derivatives such as 2-[ω-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles have been synthesized and studied for their pharmacological properties. nih.gov The synthesis of these fully hydrogenated systems is a key area of research, as summarized in comprehensive reviews on the topic. researchgate.netnih.gov
Synthesis of Quaternary Imidazolium Salts
Quaternary salts of pyrrolo[1,2-a]imidazoles are readily synthesized from their corresponding di- and tetrahydro- precursors. A common method involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents. nih.govnih.gov
The synthesis is typically carried out by refluxing a mixture of the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and the appropriate alkylating reagent in a solvent like ethyl acetate. nih.gov After refluxing for a couple of hours, the mixture is often left to stand overnight, allowing the solid quaternary salt product to crystallize. The product is then collected by filtration, washed, and recrystallized. nih.gov This straightforward procedure has been used to generate a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts with yields reported to be between 58% and 85%. nih.govnih.govresearchgate.net The resulting salts have been characterized using techniques such as 1H NMR, 13C NMR, and LC-MS. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 2h Pyrrolo 1,2 a Imidazol 5 3h One Structures
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For the 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, this technique has been instrumental in verifying structural assignments, establishing absolute stereochemistry, and analyzing the subtle details of molecular conformation and intermolecular interactions that govern crystal packing.
Confirmation of Molecular Connectivity and Absolute Stereochemistry
Single-crystal X-ray diffraction analysis has been pivotal in unequivocally confirming the molecular structures of various pyrrolo[1,2-a]imidazol-5-one derivatives. For instance, the structure of 1-([1,1'-biphenyl]-4-yl)-5-oxo-7-phenyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium 2,2,2-trifluoroacetate was definitively established, revealing its existence as an organic salt with trifluoroacetic acid in the crystal phase. beilstein-journals.org Similarly, the structures of other complex derivatives, including those resulting from multi-component reactions, have been confirmed through this method. beilstein-journals.orgnih.gov In cases where stereocenters are present, X-ray crystallography can determine the absolute configuration, a crucial aspect for understanding biological activity. For example, the crystal structure of certain pyrrolo[1,2-a]imidazole-containing compounds has been used to assign the absolute stereochemistry of chiral centers. nih.gov
Conformational Analysis of Fused Ring Systems (e.g., Pyrrolidine (B122466) Ring Envelope Conformation)
The fused ring system of this compound imparts significant conformational constraints. X-ray diffraction studies have revealed that the pyrrolidine ring in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives often adopts an envelope conformation. iucr.orgresearchgate.net This puckering of the five-membered ring helps to alleviate torsional strain. In the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the C5 atom is out of the plane of the other four atoms by 0.317(2) Å, defining the flap of the envelope. iucr.org The imidazole (B134444) ring and the planar portion of the pyrrolidine ring are nearly coplanar, with a small dihedral angle between them. iucr.org This conformational preference is a key feature of the molecule's solid-state structure.
Intermolecular Interactions in Crystal Lattices (e.g., C—H⋯N Hydrogen Bonding)
The packing of molecules in a crystal lattice is directed by a network of intermolecular forces. In the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C—H⋯N hydrogen bonds are the primary interactions responsible for crystal cohesion. iucr.orgresearchgate.net These weak hydrogen bonds, along with other non-covalent interactions like C-H⋯π and π-π stacking, play a crucial role in the supramolecular assembly of these molecules. researchgate.netmdpi.com For instance, in the crystal structure of a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid, intermolecular C-H⋯N interactions with a bond distance of 2.56 Å were observed. rsc.org The study of these interactions is vital for understanding the physical properties of the crystalline material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For the this compound core and its analogues, ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, confirming the carbon framework and the connectivity of protons.
¹H NMR Spectral Analysis of Diagnostic Proton Environments
The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that are diagnostic of the fused ring system. For example, in 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole quaternary salts, the protons of the saturated pyrrole (B145914) ring resonate in the range of 2.75–4.57 ppm. nih.gov The protons of the CH₂-CH fragment in the pyrrolidine ring of pyrrolo[1,2-c]imidazol-5-ones trifluoroacetates show an ABX system with signals for CḤₓ at 4.73–4.85 ppm, CḤₐ at 2.86–2.95 ppm, and CḤ₈ at 3.81–3.84 ppm. beilstein-journals.org The chemical shifts of protons on the imidazole ring are also characteristic; for instance, the singlet for the 2-CH group in 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts is observed between 7.98 and 8.24 ppm. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrrolo[1,2-a]imidazol-5(3H)-one Derivatives
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Reference |
| Pyrrolidine Ring Protons | 2.75 - 4.57 | m | nih.gov |
| N⁺CH₂CO | 5.24 - 5.26 | s | nih.gov |
| Imidazole 2-CH | 7.98 - 8.24 | s | nih.gov |
| Pyrrolidine CḤₓ (ABX system) | 4.73 - 4.85 | m | beilstein-journals.org |
| Pyrrolidine CḤₐ (ABX system) | 2.86 - 2.95 | m | beilstein-journals.org |
| Pyrrolidine CḤ₈ (ABX system) | 3.81 - 3.84 | m | beilstein-journals.org |
| NH₂ | 5.82 - 5.87 | br s | beilstein-journals.org |
| N⁺H₃ | 8.2 - 8.5 | br s | beilstein-journals.org |
Note: Chemical shifts are dependent on the specific derivative and solvent used.
¹³C NMR Spectral Analysis of Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound system are indicative of their electronic environment. For example, in 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides, the carbon signals for the pyrrolidine ring appear at approximately 23.1, 25.6, and 48.4 ppm, while the methylene (B1212753) carbon attached to the carbonyl group (N⁺CH₂CO) resonates around 50.7 ppm. nih.gov The carbonyl carbon (C=O) itself is typically found further downfield. In other derivatives, such as methyl 7-cyano-2,6-diphenyl-1H-pyrrolo[1,2-a]imidazole-5-carboxylate, the carbonyl carbon of the ester group appears at 159.9 ppm. sci-hub.se
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrrolo[1,2-a]imidazol-5(3H)-one Derivatives
| Carbon Environment | Chemical Shift Range (ppm) | Reference |
| Pyrrolidine CH₂ | 23.1 - 25.6 | nih.gov |
| Pyrrolidine CH₂-N | 48.4 - 48.5 | nih.gov |
| N⁺CH₂CO | 50.7 - 50.8 | nih.gov |
| Imidazole C2 | ~121.0 | nih.gov |
| Aryl Carbons | 114.8 - 134.3 | nih.gov |
| Imidazole C=N | ~152.1 | nih.gov |
| C=O | 159.9 - 163.2 | nih.govsci-hub.se |
Note: Chemical shifts are dependent on the specific derivative and solvent used.
Application of Advanced 2D NMR Techniques for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of novel molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation data that confirms the connectivity of protons and carbons within the this compound structure. beilstein-journals.orgmdpi.com
COSY (H,H-COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the adjacent protons in the pyrrolidine ring (H-1 with H-2) and the vinyl protons on the imidazole ring (H-6 with H-7).
HSQC (H,C-HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (H,C-HMBC): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. It is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling. For instance, the proton at C-7 would show a correlation to the carbonyl carbon (C-5), and the methylene protons at C-1 would show correlations to the bridgehead carbon (C-7a) and the imine carbon (C-3), thus confirming the fused ring system. The unambiguous assignment of chemical shifts for protons and carbons is achieved by combining these 2D NMR experiments. beilstein-journals.orgresearchgate.net
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| H-1 (CH₂) | H-2 | C-1 | C-2, C-7a, C-3 |
| H-2 (CH₂) | H-1 | C-2 | C-1, C-3 |
| H-6 | H-7 | C-6 | C-5, C-7a |
Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would confirm its precise molecular formula, C₆H₆N₂O, corresponding to a calculated molecular weight of 122.12 g/mol . nih.gov
The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺•) at m/z 122. The fragmentation of this fused heterocyclic system would likely proceed through characteristic pathways observed in related structures. researchgate.netraco.cat Key fragmentation steps could include:
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones, leading to a fragment ion at m/z 94.
Retro-Diels-Alder (RDA) type cleavage: Fused ring systems can undergo characteristic RDA reactions, leading to the cleavage of the molecule into smaller, stable fragments.
Loss of Ethylene (B1197577) (C₂H₄): Cleavage of the saturated pyrrolidine portion of the molecule could result in the loss of an ethylene radical, leading to a fragment at m/z 94.
Cleavage of the Imidazole Ring: Fragmentation could also involve the breakdown of the five-membered imidazole ring, yielding characteristic nitrogen-containing ions.
The study of these fragmentation patterns provides corroborative evidence for the proposed structure. raco.cataip.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 122 | [C₆H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 94 | [C₅H₆N₂]⁺• | [M - CO]⁺• |
| 94 | [C₄H₂N₂O]⁺• | [M - C₂H₄]⁺• |
| 67 | [C₄H₅N]⁺• | Further fragmentation |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Carbonyl (C=O) Stretching: A strong absorption band is expected in the IR spectrum, typically in the region of 1700-1750 cm⁻¹, characteristic of an α,β-unsaturated five-membered ring ketone. mdpi.com This band would likely be prominent in the Raman spectrum as well.
C=C and C=N Stretching: Vibrations corresponding to the double bonds within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. tandfonline.comscirp.org
C-H Stretching: Aromatic/vinylic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups of the pyrrolidine ring would be observed in the 2850-2960 cm⁻¹ range. researchgate.net
C-N Stretching: These vibrations occur in the fingerprint region (typically 1000-1350 cm⁻¹) and help to characterize the heterocyclic framework.
The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry. mdpi.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (sp²) | 3050 - 3150 | Medium | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Medium | Medium |
| C=O Stretch | 1700 - 1750 | Strong | Medium-Strong |
| C=C / C=N Stretch | 1500 - 1650 | Medium-Strong | Strong |
| CH₂ Bend | 1400 - 1470 | Medium | Weak |
Computational and Theoretical Investigations of 2h Pyrrolo 1,2 a Imidazol 5 3h One Systems
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. materialsciencejournal.org It is particularly effective for optimizing molecular geometries to their lowest energy state and for analyzing various electronic properties. sapub.org For 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would yield a precise three-dimensional model of the molecule. materialsciencejournal.orgsapub.org
X-ray crystallography of related halogenated 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulenes reveals C-Cl bond lengths of 1.378 Å, which influence electronic distribution and bioactivity. vulcanchem.com Similarly, DFT calculations on substituted spirooxindole-pyrrolidine hybrids show that calculated geometric parameters are in good agreement with experimental X-ray crystallography data. psgcas.ac.in For this compound, DFT would precisely predict the planarity of the imidazole (B134444) ring and the conformation of the saturated pyrrolidine (B122466) ring.
Table 1: Representative Bond Lengths and Angles from DFT Studies on Related Heterocyclic Compounds This table is illustrative, based on data from similar compounds, as specific data for this compound is not available in the searched literature.
| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound Type |
|---|---|---|---|
| Bond Length | C=O | ~1.25 Å | Pyrazole (B372694) derivative raco.cat |
| Bond Length | C=N (imidazole) | ~1.37 Å | Pyrrolo[1,2-a]quinoxaline (B1220188) researchgate.net |
| Bond Length | N-C (amide) | ~1.38 Å | Thiazolo[3,2-a]benzimidazole mdpi.com |
| Bond Angle | C-N-C (imidazole) | ~108-110° | Imidazole irjweb.com |
| Dihedral Angle | H-N-C-C | Varies | Pyrrolidine derivative psgcas.ac.in |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. irjweb.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map indicate various potential values; typically, red signifies regions of most negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient and susceptible to nucleophilic attack). sapub.orgcore.ac.uk
For this compound, an MEP analysis would highlight the key reactive sites. The oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential (red), making it a primary site for electrophilic attack or hydrogen bonding. sapub.org The nitrogen atoms in the imidazole ring also influence the potential distribution. irjweb.com The regions around the hydrogen atoms, particularly any N-H protons if present in tautomeric forms, would show positive potential (blue), indicating their susceptibility to nucleophilic attack. core.ac.uk Such analyses have been performed on various heterocyclic systems like quinazolinone and pyridine (B92270) derivatives to explain their structure-activity relationships. sapub.orgcore.ac.uk
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. sapub.orgirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This small gap facilitates intramolecular charge transfer, a phenomenon crucial for the electronic properties of many organic compounds. irjweb.com In studies of various imidazole and perimidine derivatives, the HOMO-LUMO gap has been calculated using DFT to be in the range of 4.25 to 4.48 eV. materialsciencejournal.orgirjweb.com These values indicate significant stability but also the potential for charge transfer interactions within the molecule. For this compound, the distribution of the HOMO and LUMO would likely be spread across the fused ring system, with the π-system of the imidazole and the carbonyl group playing significant roles.
Table 2: Illustrative FMO Parameters from DFT Studies on Related Heterocycles This table is illustrative, based on data from similar compounds, as specific data for this compound is not available in the searched literature.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Imidazole Derivative | -6.29 | -1.81 | 4.48 | irjweb.com |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 | materialsciencejournal.org |
| Quinazolinone Derivative | -6.21 | -1.52 | 4.69 | sapub.org |
Fukui functions are used within DFT to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These functions analyze the change in electron density at a specific point when an electron is added to or removed from the system. This allows for a more quantitative prediction of local reactivity than MEP analysis alone. materialsciencejournal.org
The Fukui function helps pinpoint which atoms are most susceptible to attack:
Nucleophilic Attack (f+) : Identifies sites most likely to accept an electron.
Electrophilic Attack (f-) : Identifies sites most likely to donate an electron.
For this compound, Fukui function analysis would likely identify the carbonyl oxygen and the nitrogen atoms as primary sites for electrophilic attack. Conversely, the carbonyl carbon would be a prominent site for nucleophilic attack. Such analyses have been successfully applied to other nitrogen-containing heterocycles to understand their reaction mechanisms and biological activities. materialsciencejournal.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. mdpi.com This analysis provides a quantitative understanding of intramolecular charge delocalization and hyperconjugative interactions.
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals stabilizing electronic effects. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A high E(2) value indicates a strong electronic delocalization from a donor orbital (like a lone pair or a bonding orbital) to an acceptor orbital (typically an anti-bonding orbital, σ* or π*).
Quantum Chemical Parameters and Global Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of heterocyclic systems like this compound. These computational methods provide insights into global reactivity descriptors, which help predict the chemical behavior of a molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For related heterocyclic systems, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap is 4.25 eV, indicating significant charge transfer phenomena within the molecule. materialsciencejournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. materialsciencejournal.org
Electronegativity (χ): The power of an atom to attract electrons to itself. It is given by χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). materialsciencejournal.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). An electrophilicity index greater than 1.5 eV suggests a molecule is a strong electrophile. materialsciencejournal.org
Theoretical studies on analogous heterocyclic compounds provide a basis for estimating these parameters for the this compound system. DFT calculations at the B3LYP/6-311G(d,p) level of theory have been effectively used for such predictions. materialsciencejournal.org
Table 1: Representative Global Reactivity Descriptors for a Related Heterocyclic System
| Parameter | Symbol | Value (eV) | Reference |
|---|---|---|---|
| HOMO Energy | EHOMO | -4.85 | materialsciencejournal.org |
| LUMO Energy | ELUMO | -0.60 | materialsciencejournal.org |
| Energy Gap | ΔE | 4.25 | materialsciencejournal.org |
| Ionization Potential | I | 4.85 | materialsciencejournal.org |
| Electron Affinity | A | 0.60 | materialsciencejournal.org |
| Chemical Hardness | η | 2.12 | materialsciencejournal.org |
| Chemical Softness | S | 0.47 | materialsciencejournal.org |
| Chemical Potential | μ | -2.72 | materialsciencejournal.org |
| Electrophilicity Index | ω | 1.75 | materialsciencejournal.org |
Data based on calculations for 2-(p-tolyl)-2,3-dihydro-1H-perimidine.
Conformational Energetics and Ring Puckering Analysis
The three-dimensional structure of this compound is defined by the conformation of its fused ring system. The five-membered pyrrolidine portion of the bicyclic core is non-planar and can adopt various puckered conformations to relieve torsional strain. The most common conformations for five-membered rings are the envelope and twist (or half-chair) forms.
X-ray crystallography studies of the related compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have shown that the pyrrolidine ring adopts an envelope conformation. iucr.orgresearchgate.net In this conformation, one atom is out of the plane formed by the other four atoms. Specifically, for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the C5 atom acts as the flap, positioned 0.317 (2) Å out of the plane of the remaining four atoms. iucr.org This arrangement is thought to reduce repulsion from lone-pair interactions. iucr.org The dihedral angle between the imidazole ring and the planar part of the pyrrolidine ring in this related structure is 3.85 (9)°. iucr.org
Ring puckering analysis provides quantitative parameters to describe the exact shape of the non-planar ring. For a different but related fused pyrrolidine system, 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, the pyrrolidine ring was found to adopt a half-chair conformation. researchgate.net The puckering parameters for this conformation were calculated and are illustrative of the types of values obtained in such analyses. researchgate.net
Table 2: Ring Puckering Parameters for a Fused Pyrrolidine Ring System
| Parameter | Molecule A | Molecule B | Reference |
|---|---|---|---|
| θ | 0.407 (3) Å | 0.415 (3) Å | researchgate.net |
| φ | 270.5 (4)° | 271.6 (4)° | researchgate.net |
| ρ | 72.5 (3)° | 73.6 (3)° | researchgate.net |
| τ | 42.2 (2)° | 42.6 (2)° | researchgate.net |
Data for the non-aromatic pyrrolidine ring in 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.
These findings suggest that the saturated pyrrolidine portion of the this compound core likely exists in a non-planar conformation, such as an envelope or half-chair, to minimize steric and electronic repulsions. The precise conformation and its energetic favorability can be determined through detailed computational modeling.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) from Theoretical Models
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. scifiniti.comresearchgate.net DFT methods, such as B3LYP with basis sets like 6-311G**, are commonly used to compute these parameters with a high degree of accuracy. scifiniti.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For derivatives of this compound, distinct signals are expected. Protons on the saturated pyrrolidine ring are predicted to resonate in the δ 2.75–4.57 ppm range. vulcanchem.com The carbonyl carbon (C5) in the imidazole ring is expected to appear at a characteristic downfield shift, typically in the δ 165–170 ppm range in the ¹³C NMR spectrum. vulcanchem.com
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Nucleus | Predicted Chemical Shift (ppm) | Structural Moiety | Reference |
|---|---|---|---|
| ¹H | 2.75 - 4.57 | Protons on the saturated pyrrolidine ring | vulcanchem.com |
| ¹H | 5.24 - 5.26 | Methylene (B1212753) group (N⁺CH₂CO) in related quaternary salts | vulcanchem.com |
| ¹³C | 165 - 170 | Carbonyl carbon in the imidazole ring | vulcanchem.com |
Values are based on experimental data for derivatives and provide an expected range.
IR and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups within a molecule. Theoretical models can calculate the harmonic vibrational frequencies, which correspond to the bands observed in IR and Raman spectra. raco.cat For the this compound structure, key vibrational modes can be predicted. The C=O stretching vibration of the imidazolone (B8795221) ring is a prominent feature, expected to appear as a strong band in the IR spectrum. In related pyrrolo[1',2':2,3]imidazo[1,5-a]indoles, this C=O stretch is observed around 1630-1634 cm⁻¹. mdpi.com The C=C stretching vibration from the imidazole part of the ring is typically found near 1578-1579 cm⁻¹. mdpi.com
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for the this compound Core
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|
| C=O Stretch | 1630 - 1634 | IR | mdpi.com |
| C=C Stretch | 1578 - 1579 | IR | mdpi.com |
Values based on experimental data for related fused pyrrole-imidazole systems.
By comparing theoretically predicted spectra with experimental data, researchers can confirm molecular structures and gain a deeper understanding of the vibrational and electronic properties of the this compound scaffold. scifiniti.comresearchgate.net
Reactivity and Transformations of 2h Pyrrolo 1,2 a Imidazol 5 3h One Derivatives
Ring-Opening Reactions and Mechanism Elucidation
The stability of the pyrrolo[1,2-a]imidazol-5(3H)-one ring system can be influenced by substituents and reaction conditions, leading to ring-opening reactions. For instance, in the cycloaddition reaction of benzimidazolium ylides with activated alkynes, a proposed pathway involves the opening of the imidazole (B134444) ring from the initial cycloaddition product. plos.org This is followed by a nucleophilic attack of the resulting amino nitrogen onto a nearby carbonyl group, ultimately leading to the formation of 2-(1H-pyrrol-1-yl)anilines or pyrrolo[1,2-a]quinoxalin-4(5H)-ones. plos.org The mechanism is supported by experimental data, including the X-ray crystal structure of a key reaction intermediate. plos.org
Furthermore, a cascade reaction involving the oxidative dimerization of heterocyclic ketene (B1206846) aminals (HKAs) can lead to the formation of functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones. bohrium.comacs.org The proposed mechanism for this transformation involves the initial oxidation of the HKA by a Cu(II) species, generating a radical cation. bohrium.com This is followed by a series of complex steps including oxidative dimerization, ring opening, substitution, addition, and allylic oxidation. bohrium.com The initially formed dimeric structures are unstable and rearrange to the more stable pyrrolo[1,2-a]imidazol-7(3H)-one products. bohrium.com
Functionalization of the Pyrrolo[1,2-a]imidazol-5(3H)-one Core
The pyrrolo[1,2-a]imidazol-5(3H)-one scaffold can be readily functionalized at various positions, allowing for the synthesis of a diverse library of derivatives.
Acylation Reactions and Regioselectivity
Acylation of the pyrrolo[1,2-a]imidazol-5(3H)-one core can be achieved with high regioselectivity. For example, the reaction of the monosodium salt of 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one with various anhydrides results in the formation of N-1 monoacylimidazolones with notable regioselectivity. nih.gov However, acylation with certain anhydrides, such as propionic or phenylacetic anhydride, can lead to the formation of novel 3H-pyrrolo[1,2-c]imidazole-3,5(2H)-diones. nih.gov The use of carbonylazole derivatives as chemoselective acylating agents has also been explored. escholarship.org
Substitution Reactions on Aromatic and Heteroaromatic Moieties
When the pyrrolo[1,2-a]imidazol-5(3H)-one core is substituted with aromatic or heteroaromatic rings, these moieties can undergo further functionalization. A variety of substituents can be tolerated on the aromatic ring of heterocyclic ketene aminals used in the synthesis of 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones, including both electron-donating and electron-withdrawing groups at the para, ortho, and meta positions. bohrium.com This allows for the preparation of a wide range of substituted derivatives. Furthermore, one-pot procedures have been developed for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles, demonstrating the compatibility of the core with various functional groups. researchgate.net
Introduction of Diverse Heterocyclic Fragments
The pyrrolo[1,2-a]imidazol-5(3H)-one scaffold can be further elaborated by the introduction of other heterocyclic fragments. For example, a tandem reaction has been developed for the synthesis of thiazole-substituted pyrrolo[1,2-d] plos.orgnih.govrevistadechimie.rotriazin-4(3H)-one derivatives. bohrium.com This method involves the sequential formation of a thiazole (B1198619) ring followed by a triazine ring. bohrium.com Similarly, various heterocyclic ketene aminals, including those with thiophene (B33073) substituents, have been successfully used to construct functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones. bohrium.com
Cycloaddition Reactions Involving the Pyrrolo[1,2-a]imidazole Scaffold
The pyrrolo[1,2-a]imidazole system can participate in cycloaddition reactions, providing a route to more complex polycyclic structures. The 1,3-dipolar cycloaddition of benzimidazolium ylides to activated alkynes is a key method for constructing the related pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxaline (B1220188) skeletons. revistadechimie.ro Depending on the substituents and reaction conditions, these reactions can be tailored to produce different products. plos.org An attempt to synthesize tetrahydropyrrolo[1,2-a]imidazol-5-one via a [2+2+1] cycloaddition of hexylacetylene, dihydroimidazole, and carbon monoxide under radical initiation was reported, though it resulted in a low yield. nih.gov
Oxidative Dimerization and Selective Bond Cleavage Reactions
Oxidative dimerization represents a powerful strategy for the transformation of pyrrolo[1,2-a]imidazol-5(3H)-one precursors. A notable example is the Cu(II)/Iodine(III) oxide-mediated oxidative dimerization of heterocyclic ketene aminals, which proceeds through a cascade of reactions including sequential C-N and C-C bond cleavage in the dimeric intermediates to yield functionalized 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones. bohrium.comacs.org This process is accompanied by the formation and cleavage of multiple bonds. bohrium.comacs.org Similarly, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to oxidative dimerization, involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds. acs.org
Transformations to Other Fused Heterocyclic Systems
Formation of Spiro Compounds
The reaction of 1H-pyrrole-2,3-diones with urea (B33335) or phenylurea derivatives can lead to the formation of spiro compounds. For instance, the reaction of 4-acyl-5-alkoxycarbonyl-1H-pyrrole-2,3-diones with urea or phenylurea results in the addition of the primary amino group to the C5 position of the pyrroledione ring. researchgate.net Subsequent treatment of these adducts with sodium methoxide (B1231860) in boiling methanol (B129727) induces cyclization, yielding 1,3,6-triazaspiro[4.4]non-8-ene systems. researchgate.net
Another approach involves the reaction of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with carbodiimides, which, upon thermal decomposition of the resulting urea derivatives, can yield 5-spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Additionally, the three-component condensation of 1H-pyrrole-2,3-diones, malononitrile (B47326), and 4-hydroxyquinolin-2(1H)-ones can produce spiro[pyrano[3,2-c]quinoline-4,3'-pyrrole] derivatives. researchgate.net The synthesis of spiro-[ rsc.orgbenzofuran-1,5'-pyrrolo[1,2-a]imidazole]diones has also been achieved through a two-step process involving the oxidation of cis-indenopyrrolo-[1,2-a]imidazoles. nih.gov
| Starting Material | Reagents | Product | Yield (%) |
| 4-Acyl-5-alkoxycarbonyl-1H-pyrrole-2,3-diones | 1. Urea/Phenylurea2. Sodium methoxide, Methanol | 1,3,6-Triazaspiro[4.4]non-8-ene systems | - |
| 5-Spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | 1. Carbodiimides2. Heat | 5-Spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones | - |
| 1H-Pyrrole-2,3-diones | Malononitrile, 4-Hydroxyquinolin-2(1H)-ones | Spiro[pyrano[3,2-c]quinoline-4,3'-pyrrole] derivatives | - |
| cis-Indenopyrrolo-[1,2-a]imidazoles | NaIO4 | Spiro-[ rsc.orgbenzofuran-1,5'-pyrrolo[1,2-a]imidazole]diones | - |
Derivatives of Pyrrolo[1,2-a]quinoxaline
Pyrrolo[1,2-a]quinoxaline derivatives can be synthesized through various routes starting from pyrrole-based compounds. One efficient method involves an iodine-catalyzed cascade coupling protocol for the synthesis of pyrrolo[1,2-a]quinoxalines from the corresponding pyrrole (B145914) precursors. rsc.org This metal-free process utilizes iodine as a catalyst and DMSO as an oxidant, providing good to excellent yields. rsc.org
Another synthetic approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in the presence of acetic acid in ethanol. nih.gov This condensation reaction allows for the introduction of diverse substituents onto the quinoxaline (B1680401) ring system. nih.gov Furthermore, a one-pot, three-component reaction of o-phenylenediamines, 2-alkoxy-2,3-dihydrofurans, and ketones provides a straightforward route to pyrrolo[1,2-a]quinoxalines. researchgate.net The mechanism proceeds through the initial condensation of the dihydrofuran with o-phenylenediamine (B120857) to form a N-(2-aminophenyl)pyrrole intermediate, which then undergoes an intramolecular Mannich-type reaction with the ketone. researchgate.net
| Starting Material | Reagents | Product | Yield (%) |
| Pyrrole precursors | I2, DMSO | Pyrrolo[1,2-a]quinoxaline derivatives | Good to excellent rsc.org |
| 2-(1H-Pyrrol-1-yl)aniline | Aldehydes, Acetic acid, Ethanol | Substituted pyrrolo[1,2-a]quinoxalines | - |
| o-Phenylenediamines | 2-Alkoxy-2,3-dihydrofurans, Ketones | Pyrrolo[1,2-a]quinoxaline derivatives | - |
Generation of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrid Structures
A modular approach for the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with various o-phenylenediamines. rsc.orgrsc.orgnih.gov This reaction proceeds through a double cyclodehydration and aromatization sequence to afford the desired polycyclic N-fused heteroaromatics in good to excellent yields. rsc.org The choice of solvent and catalyst, such as trifluoroacetic acid (TFA) in dimethyl sulfoxide (B87167) (DMSO), is crucial for the success of this transformation. rsc.org
The reaction tolerates a range of substituents on both the arylethyl moiety and the o-phenylenediamine, allowing for the generation of a library of diverse hybrid structures. rsc.org For example, reactions of 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde with different substituted o-phenylenediamines have been shown to produce various 6-arylbenzo rsc.orgsemanticscholar.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazines. rsc.org
| 1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamine | Product | Yield (%) |
| 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamine | 6-Phenylbenzo rsc.orgsemanticscholar.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | 80 rsc.org |
| 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | 9,10-Dimethyl-6-phenylbenzo rsc.orgsemanticscholar.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | 80 rsc.org |
| 1-(2-(4-Chlorophenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamine | 6-(4-Chlorophenyl)benzo rsc.orgsemanticscholar.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | 86 rsc.org |
| 1-(2-(4-Chlorophenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | 6-(4-Chlorophenyl)-9,10-dimethylbenzo rsc.orgsemanticscholar.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | 63 rsc.org |
Conversion to Pyrrolo[1,2-a]pyrimidine (B7980946) Derivatives
The synthesis of pyrrolo[1,2-a]pyrimidine derivatives can be achieved through the reaction of 5-amino-4-cyano-1H-pyrrole-2-carboxylates with formamide. sci-hub.se This transformation allows for the construction of the pyrimidine (B1678525) ring onto the pyrrole core, leading to the formation of 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. sci-hub.se
Another method involves the reaction of pyrrole-2-carbaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like DBU in THF. acs.org This reaction leads to the formation of 3-tosylpyrrolo[1,2-c]pyrimidines. acs.org
| Starting Material | Reagents | Product |
| 5-Amino-4-cyano-1H-pyrrole-2-carboxylates | Formamide | 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates |
| Pyrrole-2-carbaldehyde | Toluenesulfonylmethyl isocyanide, DBU, THF | 3-Tosylpyrrolo[1,2-c]pyrimidines |
Synthetic Routes to Pyrrolo[1,2-c]imidazole Analogues
Several synthetic strategies exist for the preparation of pyrrolo[1,2-c]imidazole analogues. One method involves the flash vacuum pyrolysis of appropriate propenoate precursors, which can yield pyrrolo[1,2-c]imidazol-5-ones. rsc.org Another approach is the domino reaction of 2-amino-4-arylimidazoles with aromatic aldehydes and Meldrum's acid, which can be converted to 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones. beilstein-journals.org
Furthermore, the reaction of 2-amino-4-arylimidazoles with aromatic aldehydes or isatins and acyclic methylene (B1212753) active compounds can lead to the formation of various pyrrolo[1,2-c]imidazole derivatives, including carbonitriles, carboxylates, and spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles]. beilstein-journals.org Intramolecular Wittig reactions have also been employed for the synthesis of 5H-pyrrolo[1,2-c]imidazoles. researchgate.netresearchgate.net
| Starting Material | Reagents/Conditions | Product |
| Propenoate precursors | Flash Vacuum Pyrolysis | Pyrrolo[1,2-c]imidazol-5-ones rsc.org |
| 2-Amino-4-arylimidazoles | Aromatic aldehydes, Meldrum's acid | 1,7-Diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones beilstein-journals.org |
| 2-Amino-4-arylimidazoles | Aromatic aldehydes/Isatins, Acyclic methylene active compounds | Pyrrolo[1,2-c]imidazole-6-carbonitriles, -carboxylates, Spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles] beilstein-journals.org |
| α-Azidochalcones and N,N,N',N'-tetramethyl guanidine (B92328) followed by acetylenic esters and triphenylphosphine | Neat conditions, then Dichloromethane | 5H-Pyrrolo[1,2-c]imidazoles researchgate.netresearchgate.net |
Formation of Pyrrolo[1',2':2,3]imidazo[1,5-a]indoles
The synthesis of novel pyrrolo[1',2':2,3]imidazo[1,5-a]indoles can be accomplished through the [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines. mdpi.comnih.gov This reaction is typically carried out by heating the reactants in a mixture of acetonitrile (B52724) and THF. mdpi.com The process affords a series of pyrrolo[1',2':2,3]imidazo[1,5-a]indoles functionalized with an acylethenyl group in good yields. mdpi.comnih.gov The reaction has been shown to be effective with various substituted pyrrolylalkynones and pyrrolines, demonstrating its utility in generating a diverse range of these fused heterocyclic systems. mdpi.com
| Starting Material | Reagents | Product | Yield (%) |
| Acylethynyltetrahydroindoles | Δ¹-Pyrrolines, MeCN/THF, 70 °C | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | up to 81 mdpi.com |
| Dihydrobenzo[g]indole | Δ¹-Pyrrolines, MeCN/THF, 70 °C | Benzo[g]pyrroloimidazoindoles | up to 70 mdpi.com |
| Acylethynylcyclohepta[b]pyrroles | Δ¹-Pyrrolines, MeCN/THF, 70 °C | Cyclohepta rsc.orgsemanticscholar.orgpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles | up to 66 mdpi.com |
Structural Diversity and Analogues of Pyrrolo 1,2 a Imidazol 5 3h One Systems
Systematic Investigation of Substituent Effects on Chemical Reactivity and Structure
The chemical reactivity and structural characteristics of the pyrrolo[1,2-a]imidazole core are profoundly influenced by the nature and position of its substituents. Research into analogous and more complex fused systems provides insight into these relationships. For instance, in the development of novel neonicotinoid candidates based on a tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one scaffold, the introduction of different functional groups via selective etherification, chlorination, and esterification of precursor adducts was shown to have a significant impact on biological activity. acs.orgacs.org
Similarly, studies on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which share the fused N-heterocyclic motif, have demonstrated a dramatic substituent effect on their optical properties. rsc.org The electronic nature of substituents on the aryl rings can alter the emission wavelengths and quantum yields, indicating a strong modulation of the electronic structure of the entire fused system. rsc.org For example, the fusion of an additional benzene (B151609) ring into a related scaffold resulted in a notable increase in the intensity of blue fluorescence. rsc.org These findings underscore the principle that substituents can tune the electronic and steric properties of the pyrrolo[1,2-a]imidazol-5(3H)-one system, thereby affecting its reactivity in chemical transformations and its interaction with biological targets.
Table 1: Observed Substituent Effects on Related Pyrrolo[1,2-a]imidazole Systems
| Base Scaffold | Substituent Type/Position | Observed Effect | Reference |
| Tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one | Ether, Chloro, Ester groups | Modulated insecticidal activity | acs.orgacs.org |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Aryl groups, Fused benzene rings | Altered optical and fluorescence properties | rsc.org |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 3-Aryl groups (e.g., 4-Fluorophenyl, 3,4-Dichlorophenyl) | Influenced antimicrobial activity spectrum | nih.govmdpi.com |
| 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Substitutions on the central phenyl core | Modified binding affinity to protein targets (WDR5) | nih.gov |
Scaffold Diversity Generation via Combinatorial Building Block Variation
Combinatorial chemistry, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy for generating diverse libraries of pyrrolo[1,2-a]imidazol-5(3H)-one analogues. These methods allow for the rapid assembly of complex molecules from simple, varied building blocks in a single synthetic operation.
One-pot, three-component reactions are frequently employed. For example, a green synthesis approach utilizes ninhydrins, various diamines, and activated acetylenic compounds in an aqueous medium to produce novel pyrroloimidazole derivatives in significant yields. nih.gov This method highlights the efficiency of MCRs in creating molecular diversity by simply changing one of the initial components. nih.gov Similarly, the solution-phase combinatorial synthesis of substituted pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolinones has been achieved by reacting 2-formylbenzoic acid, different isocyanides, and other components, yielding a library of compounds. researchgate.net
The strategic advantage of these combinatorial approaches lies in their ability to efficiently explore chemical space. rsc.org By systematically varying each building block, chemists can generate a wide array of structurally distinct molecules, which is a cornerstone of modern drug discovery and materials science. researchgate.netacs.org
Table 2: Examples of Combinatorial Variation for Pyrroloimidazole Scaffolds
| Reaction Type | Building Block 1 | Building Block 2 | Building Block 3 | Resulting Scaffold | Reference |
| Three-Component Reaction | Ninhydrins | Diamines | Activated Acetylenic Compounds | Pyrroloimidazole derivatives | nih.gov |
| Bienaymé MCR | 2-Formylbenzoic acid | Benzyl isocyanide | 2-Amino-pyridine derivatives | Pyrido[2′,1′:2,3]imidazo-[4,5-c]isoquinolin-5(6H)-one | researchgate.net |
| Three-Component Coupling | --- | --- | --- | Benzimidazo[1′,2′:1,5]pyrrolo[2,3-c]isoquinolines | acs.org |
| Acid-Catalyzed Reaction | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes | o-Phenylenediamines | --- | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | rsc.org |
Synthetic Strategies for Modified Fused Ring Systems
A variety of synthetic strategies have been developed to construct the core 2H-pyrrolo[1,2-a]imidazol-5(3H)-one skeleton and its modified or more complex fused ring analogues. These methods can be broadly categorized based on the key bond-forming or ring-closing step.
Pyrolysis: One of the early methods for creating the parent pyrrolo[1,2-a]imidazol-5-one structure involves the gas-phase pyrolysis of Meldrum's acid derivatives. rsc.org In this approach, condensation products of imidazole-carbaldehydes and Meldrum's acid are subjected to high temperatures, leading to the formation of the desired bicyclic system. rsc.org
Cyclization and Cyclocondensation Reactions: Intramolecular and intermolecular cyclizations are the most common routes. nih.govresearchgate.net These can involve:
Annulation of a pyrrole (B145914) ring onto an imidazole (B134444): This can be achieved through the intramolecular cyclization of N-acylimidazolium carbene intermediates. nih.govresearchgate.net
Annulation of an imidazole ring onto a pyrrole: This strategy often involves the condensation of aminopyrrolines with halocarbonyl compounds or the reaction of pyrrolidine (B122466) derivatives with other reagents to build the imidazole ring. nih.govresearchgate.net For instance, a cascade of [3+2] cycloaddition and oxidative aromatization between phenacyl azides and L-proline yields 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles in high yields. nih.gov Another method involves a three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine (B42938) to afford hexahydropyrrolo[1,2-a]imidazol-5-ones. bohrium.com
[3+2] Annulation: The reaction of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines proceeds via a [3+2] annulation mechanism to form complex fused systems like pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles. mdpi.com
Multi-component Reactions (MCRs): As mentioned previously, MCRs provide a direct entry to these scaffolds. The Ugi and Bienaymé reactions, followed by post-condensation transformations, are powerful tools for building fused pyrrolo-imidazole systems. researchgate.netmdpi.com A novel one-pot, three-component reaction of benzimidazoles, alkyl bromoacetates, and electron-deficient alkynes offers a direct pathway to pyrrolo[1,2-a]quinoxalin-4-ones, a related fused system. beilstein-journals.org
C-H Functionalization: Modern synthetic methods include palladium-catalyzed aerobic C2–H functionalization of pyrroles. nih.gov Using a tethered directing group, this reaction allows for isocyanide insertion to construct the pyrrolo[1,2-c]imidazole core, which is isomeric to the [1,2-a] system. nih.gov
These diverse synthetic routes provide chemists with a versatile toolkit to access not only the fundamental this compound structure but also a vast array of analogues with modified and extended fused ring systems. nih.gov
Table 3: Overview of Synthetic Strategies for Fused Pyrroloimidazole Systems
| Synthetic Strategy | Key Reaction | Starting Materials (Examples) | Product Type (Examples) | Reference |
| Pyrolysis | Gas-phase pyrolysis | Imidazole-carbaldehyde-Meldrum's acid adducts | Pyrrolo[1,2-a]imidazol-5-one | rsc.org |
| Cyclocondensation | Annulation of imidazole ring | 3,4-Dihydro-2H-pyrrol-5-amine, 2-bromo ketones | 3-Substituted pyrrolo[1,2-a]imidazoles | nih.govresearchgate.net |
| Cascade Reaction | [3+2] Cycloaddition / Aromatization | Phenacyl azides, L-proline | 6,7-Dihydro-5H-pyrrolo[1,2-a]-imidazoles | nih.gov |
| Multi-Component Reaction | Three-component condensation | Ethyl trifluoropyruvate, methyl ketones, ethylenediamine | Hexahydropyrrolo[1,2-a]imidazol-5-ones | bohrium.com |
| [3+2] Annulation | Cycloaddition | Acylethynyltetrahydroindoles, Pyrrolines | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | mdpi.com |
| C-H Functionalization | Pd-catalyzed C2-H activation | N-methoxylcarbonyl protected pyrroles, Isocyanides | Pyrrolo[1,2-c]imidazole derivatives | nih.gov |
| 1,3-Dipolar Cycloaddition | Cycloaddition of N-ylides | Benzimidazolium ylides, Activated alkynes | Pyrrolo[1,2-a]quinoxalin-4-ones | beilstein-journals.org |
Design Principles and Molecular Interactions in Medicinal Chemistry Research for Pyrrolo 1,2 a Imidazol 5 3h One Scaffolds
Identification of Pyrrolo[1,2-a]imidazole as a Privileged Scaffold
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The imidazole (B134444) ring system is a prime example of such a scaffold, being a key component in numerous natural products and FDA-approved drugs. mdpi.comrsc.org Its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, contributes to its promiscuity and therapeutic relevance. mdpi.com
The pyrrolo[1,2-a]imidazole system, as a fused bicyclic structure, inherits and expands upon the privileged nature of the imidazole ring. This scaffold is found in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.gov Its rigid, yet conformationally adaptable, structure provides a solid foundation for the development of potent and selective ligands. The pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine template, a related bridgehead nitrogen heterocycle, is also recognized as a privileged scaffold due to its wide range of biological activities, further highlighting the potential of such fused systems. nih.gov
Structure-Activity Relationship (SAR) Theory Applied to Pyrrolo[1,2-a]imidazol-5(3H)-one Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrolo[1,2-a]imidazol-5(3H)-one derivatives, SAR studies have been crucial in optimizing their therapeutic potential.
Influence of Substituents on Receptor Binding and Molecular Interactions
The nature and position of substituents on the pyrrolo[1,2-a]imidazol-5(3H)-one scaffold play a critical role in determining the compound's binding affinity and selectivity for its biological target.
For instance, in a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H),6H)-diones developed as cognition enhancers, the substituents on the bicyclic system significantly impacted their antiamnestic activity. While most compounds showed potent activity, the unsubstituted derivative, dimiracetam (B1670682), was notably more potent and retained its activity when administered orally. This suggests that for this particular biological target, a lack of substitution is favorable for optimal interaction and pharmacokinetic properties.
In the context of anticancer activity, substitutions on the pyrrolo[1,2-a]imidazole core have been shown to be critical. For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives, the presence of a bromine substituent at the C-4 position of a phenyl ring attached to the core, along with a pentamethylene side-ring, resulted in significant antitumor activity against colon cancer cell lines. mdpi.com This highlights the importance of specific halogen and alkyl substitutions in enhancing the cytotoxic effects of these compounds.
Furthermore, studies on 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as inhibitors of the WDR5 protein, a target in various cancers, revealed that substitutions on the aryl ring are crucial for potent activity. Specifically, benzamide (B126) derivatives showed strong binding, with the amide group forming a key hydrogen bond with the protein. nih.gov
The following table summarizes the influence of substituents on the biological activity of various pyrroloimidazole derivatives:
| Scaffold | Substituent(s) | Biological Activity | Reference |
| Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H),6H)-dione | Unsubstituted (dimiracetam) | Potent cognition enhancer | |
| Pyrrolo[2,3-d]pyrimidine | C-4 bromo-phenyl and pentamethylene side-ring | Antitumor (colon cancer) | mdpi.com |
| 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Benzamide | WDR5 protein inhibition | nih.gov |
| 1-Butyl-2-(1-methyl-1H-pyrrol-2-yl)-4,5-diphenyl-1H-imidazole | Butyl and methyl-pyrrol-diphenyl | Anticancer (gastric adenocarcinoma) | researchgate.net |
| 2-(1-Methyl-1H-pyrrol-2-yl)-1-pentyl-4,5-diphenyl-1H-imidazole | Pentyl and methyl-pyrrol-diphenyl | Anticancer (gastric adenocarcinoma) | researchgate.net |
Conformational Flexibility and Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to bind to a biological target. The pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, while possessing a degree of rigidity, also exhibits conformational flexibility that can be modulated by substituents. This flexibility allows the molecule to adopt the optimal conformation for binding to the active site of a receptor or enzyme.
A strategy of conformational restriction has been successfully employed in the design of potent and selective inhibitors. For example, in the development of cognition enhancers based on the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H),6H)-dione scaffold, the bicyclic system restricts the conformation of the acetamide (B32628) side chain, which is present in nootropic drugs like piracetam (B1677957) and oxiracetam, into a folded conformation. This pre-organization of the molecule for binding is believed to contribute to its high potency.
Computational Molecular Modeling and Docking Studies for Predictive Target Interactions
Computational methods, such as molecular modeling and docking, are invaluable tools in modern drug discovery. These techniques allow researchers to predict how a ligand will interact with its biological target at the molecular level, providing insights that can guide the design of more potent and selective compounds.
For pyrrolo-fused heterocycles, including those related to the pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, molecular docking studies have been instrumental in understanding their mechanism of action. For instance, in the development of pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents, molecular docking simulations were used to identify a promising compound that binds strongly to the active site of the DDR2 enzyme. mdpi.com The docking analysis revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's high binding affinity. mdpi.com
Similarly, in silico investigations of pyrrolo[1,2-a]quinoline (B3350903) analogs as tubulin polymerization inhibitors have utilized molecular docking and molecular dynamics simulations to describe the detailed interactions with the colchicine (B1669291) binding site of tubulin. semanticscholar.org These studies help to understand the stability of the ligand-protein complex and guide further optimization of the scaffold. semanticscholar.org
Utility as Synthetic Building Blocks in the Development of Bioactive Molecules
The pyrrolo[1,2-a]imidazol-5(3H)-one scaffold and its derivatives are not only bioactive in their own right but also serve as versatile synthetic building blocks for the construction of more complex molecules with a wide range of therapeutic applications. researchgate.netmdpi.com
A notable example is the use of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as a starting point for the development of potent inhibitors of the WDR5 protein. nih.gov Through fragment-based screening and structure-based design, these simpler fragments were expanded into more complex lead compounds with high affinity and cellular activity. nih.gov
The synthesis of novel pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators also demonstrates the utility of the pyrrolo core as a foundational element. nih.gov These compounds have shown potential in treating inflammation, cancer, and viral infections. nih.gov Furthermore, the pyrrolo[1,2-a]imidazole scaffold has been incorporated into the design of organocatalysts for asymmetric synthesis, highlighting its versatility beyond direct therapeutic applications. nih.gov
Broad Spectrum Biological Activities of Related Pyrroloimidazole Systems
The pyrroloimidazole heterocyclic system has been shown to exhibit a wide array of biological activities, underscoring its importance in medicinal chemistry.
Antimycobacterial Activity: Derivatives of imidazolooxazole, which can be synthesized from imidazole precursors, have been tested for their antimycobacterial activity. sapub.org
Antitumor Activity: A significant number of studies have reported the anticancer properties of pyrroloimidazole derivatives. researchgate.netsemanticscholar.org For example, certain substituted imidazole-pyrrole derivatives have demonstrated high potency against human pancreatic cancer cell lines. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have also shown significant cytotoxic activity against various cancer cell lines, including breast, cervical, and colon cancer. mdpi.com
Enzyme Inhibition: Pyrroloimidazole scaffolds have been identified as inhibitors of various enzymes. For instance, 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are potent inhibitors of the WDR5 protein. nih.gov Additionally, related pyrazole-imidazole conjugates have been explored for their enzyme inhibition potential against targets like α-glucosidase and 15-LOX. researchgate.net
Adrenergic Receptor Agonism: Novel pyrroloimidazoles have been identified as potent and selective partial agonists of the alpha(1A) adrenergic receptor. nih.gov These compounds exhibit good CNS drug-like properties, suggesting their potential for treating neurological disorders. nih.gov
The following table provides a summary of the diverse biological activities of various pyrroloimidazole systems:
| Biological Activity | Specific Example/Target | Compound Class | Reference |
| Antimycobacterial | Tested against mycobacteria | Imidazolooxazole derivatives | sapub.org |
| Antitumor | Pancreatic cancer cell lines (PANC-1, ASPC-1) | Substituted imidazole-pyrrole derivatives | researchgate.net |
| Antitumor | Breast (MCF-7), Cervical (HeLa), Colon (HT-29) cancer cell lines | Pyrrolo[2,3-d]pyrimidine derivatives | mdpi.com |
| Enzyme Inhibition | WDR5 protein | 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | nih.gov |
| Adrenergic Receptor Agonism | Alpha(1A) adrenergic receptor | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrroloimidazole derivatives is an active area of research, with a growing emphasis on green and sustainable chemistry. Recent studies have demonstrated the feasibility of one-pot, multicomponent reactions for the synthesis of complex pyrroloimidazole structures in environmentally friendly solvents like water. researchgate.netresearchgate.netthieme-connect.comnih.gov For instance, the tricomponent reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium provides a high-yield route to certain pyrroloimidazole derivatives. researchgate.netthieme-connect.comnih.gov Another approach involves the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which can be easily recovered and reused, minimizing waste. researchgate.net
Future research will likely focus on expanding the scope of these green methodologies to the synthesis of 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one and its analogs. The development of novel catalytic systems, including biocatalysts and nano-catalysts, will be crucial in achieving higher efficiency and selectivity under milder reaction conditions. Microwave-assisted and flow chemistry techniques also hold promise for accelerating reaction rates and improving scalability, further contributing to the development of sustainable synthetic protocols. mdpi.com
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is paramount for optimizing synthetic processes. Advanced spectroscopic techniques, particularly in situ methods, offer a powerful tool for real-time monitoring of chemical transformations. Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout a reaction. mdpi.comchinesechemsoc.orgmt.comnih.govdtic.mil
While the application of these techniques to the synthesis of this compound is not yet widely reported, their potential is significant. In situ FTIR, for example, can track the formation and consumption of key functional groups, offering insights into reaction pathways and the identification of transient intermediates. mdpi.comchinesechemsoc.org This real-time data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. Future work in this area will likely involve the integration of in situ spectroscopic monitoring into the synthesis of pyrroloimidazoles to gain a deeper mechanistic understanding and enable more precise process control.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. rsc.orgnih.govrsc.org These computational tools can be trained on vast datasets of chemical reactions and molecular properties to predict the outcomes of new transformations, design novel compounds with desired activities, and even propose synthetic routes. chinesechemsoc.orgthno.orgnih.govtandfonline.com
For the this compound scaffold, ML models can be developed to predict the regioselectivity of C-H functionalization reactions, a key step in the elaboration of the core structure. nih.govbenthamdirect.com AI algorithms can also be employed in quantitative structure-activity relationship (QSAR) studies to identify key structural features that govern the biological activity of pyrroloimidazole derivatives. benthamdirect.combohrium.com This knowledge can then be used to design new analogs with enhanced potency and selectivity. benthamdirect.com Furthermore, retrosynthetic AI models can assist chemists in planning efficient synthetic routes to novel and complex pyrroloimidazole targets. thno.org The integration of AI and ML into the research workflow for this compound class is expected to significantly accelerate the discovery and development of new functional molecules.
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
While significant progress has been made in the synthesis and functionalization of the pyrroloimidazole core, there remains ample opportunity to explore novel chemical transformations and uncover new reactivity patterns. chim.itmdpi.com The unique electronic properties of the this compound system, arising from the fusion of an electron-rich pyrrole (B145914) ring with an imidazole (B134444) moiety, suggest a rich and varied chemical reactivity. scispace.com
Future research could focus on exploring previously uncharted reactions, such as novel cycloaddition pathways, transition-metal-catalyzed cross-coupling reactions at different positions of the bicyclic system, and the development of stereoselective transformations to access chiral derivatives. nih.govmdpi.com Computational chemistry can play a vital role in this exploration by predicting the feasibility of new reactions and elucidating their mechanisms. bohrium.com The discovery of new reactivity patterns will not only expand the synthetic chemist's toolbox but also open up new avenues for the creation of diverse molecular architectures based on the this compound scaffold.
Rational Design of Next-Generation Pyrrolo[1,2-a]imidazol-5(3H)-one Analogs for Specific Molecular Targets
The pyrroloimidazole scaffold has been identified as a promising starting point for the development of inhibitors for various biological targets. For example, derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been discovered as potent inhibitors of the WDR5-WIN site, a target of interest in cancer therapy. nih.gov The rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties is a key area of future research.
This process involves a deep understanding of the structure-activity relationships (SAR) and the use of molecular modeling and computational techniques to guide the design of new compounds. researchgate.netnih.govekb.egmdpi.com By analyzing the binding interactions of known inhibitors with their target proteins, researchers can identify key structural modifications that are likely to enhance affinity and selectivity. benthamdirect.combohrium.comnih.gov For instance, molecular docking and dynamics simulations can be used to predict the binding modes of new analogs and prioritize them for synthesis. nih.govbenthamdirect.comekb.egmdpi.com This iterative cycle of design, synthesis, and biological evaluation will be instrumental in developing clinically viable drug candidates based on the this compound framework. researchgate.netresearchgate.netgoogle.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one, and how do reaction conditions influence product yields?
- Methodological Answer : Synthesis methods include cyclocondensation and flash vacuum pyrolysis (FVP) . For example, FVP of propenoate precursors yields up to 90% under optimized conditions, with reaction mechanisms involving E/Z isomerization and electrocyclization . Base-promoted approaches (e.g., NaOH in pyridine at 80°C) achieve 61–86% yields depending on substituents, as shown in substrate-dependent yield tables .
Q. How is NMR spectroscopy utilized to characterize the structure of this compound?
- Methodological Answer : 1H and 13C NMR parameters (chemical shifts and coupling constants) are critical for assigning the structure. Evidence from analogous compounds shows conjugation between the ring-junction nitrogen and carbonyl group, with shifts indicating partial amide-like electronic interactions . Multi-nuclear NMR (15N, 17O) further clarifies delocalization effects .
Q. What analytical techniques beyond NMR are critical for confirming the purity of this compound?
- Methodological Answer : HPLC (for purity assessment) , GC-MS (to verify molecular weight and fragmentation patterns) , and elemental analysis (to validate stoichiometry) are essential. Melting point consistency and spectral matching with literature data (e.g., FT-IR for functional groups) further ensure purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Contradictions often arise from substrate choice, reaction time, or purification methods. For example:
- Cyclization vs. transition-metal-free routes : Cyclocondensation (e.g., FVP) may favor bulkier substituents (yields: 32–90%) , while base-promoted methods excel with electron-withdrawing groups (e.g., aryl substituents yield 85–86%) .
- Statistical analysis : Use ANOVA to compare yields under varying conditions (e.g., temperature, solvent) .
Q. What methodologies ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Adapt protocols from oxidative DNA damage studies:
- Derivatization : Use pentafluorobenzyl hydroxylamine (PFBHA) to stabilize reactive intermediates, followed by LC-MS/MS for sensitive detection .
- Artifact control : Minimize oxidation artifacts by working at 4°C and adding antioxidants (e.g., TEMPO) during extraction .
Q. How does the electronic structure of this compound influence its reactivity in further functionalization?
- Methodological Answer : The conjugation between the nitrogen atom and carbonyl group creates electrophilic sites at the α-positions of the imidazole ring. Substituent effects are critical:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity for nucleophilic attack, as seen in neonicotinoid derivatives .
- Steric hindrance from bulky substituents (e.g., iso-C3H7) reduces yields in spiro-fused derivatives .
Q. In developing this compound derivatives as insecticides, how are structure-activity relationships (SAR) evaluated?
- Methodological Answer :
- Substituent variation : Test alkyl, aryl, and heteroaryl groups at R1/R2 positions. For example, phenyl groups at R1/R2 increase insecticidal activity in neonicotinoids .
- Bioassays : Compare LC50 values against target pests (e.g., Meloidogyne incognita) using standardized protocols .
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- FVP limitations : Requires precise temperature control and inert atmospheres for large-scale runs .
- Transition-metal-free alternatives : Base-promoted methods (e.g., NaOH/pyridine) are scalable but may require solvent recycling to improve cost-efficiency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
